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Compound of Interest

Compound Name: Antibacterial agent 228

cat. No.: B15567854

An In-depth Technical Guide to the Chemical Structure and Synthesis of LYS228

Introduction

LYS228, also known as ancremonam, is a hovel monobactam antibiotic currently under
development for the treatment of infections caused by multidrug-resistant Gram-negative
bacteria.[1][2] As a member of the monobactam class, it possesses a monocyclic 3-lactam
nucleus, which confers stability against metallo-pB-lactamases (MBLS).[3][4][5][6] LYS228 was
specifically designed to also be stable against most serine-p-lactamases (SBLSs), including
extended-spectrum B-lactamases (ESBLS) and Klebsiella pneumoniae carbapenemases
(KPCs), which are capable of inactivating the clinically used monobactam, aztreonam.[1][3][5]
This guide provides a comprehensive overview of the chemical structure, synthesis, and key
experimental data related to LYS228 for researchers, scientists, and drug development
professionals.

Chemical Structure and Properties

LYS228 is characterized by a complex chemical structure featuring a -lactam core, a thiazole-
oxime side chain, and a sulfo group, which is characteristic of monobactams.

IUPAC Name: 1-((((2)-1-(2-aminothiazol-4-yl)-2-ox0-2-(((3S,4R)-2-0x0-4-((2-oxooxazolidin-3-
yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid.[7]

Table 1: Physicochemical Properties of LYS228
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Property Value Reference(s)
CAS Number 1810051-96-7 (free acid) [718]
Molecular Formula C16H18N6010S2 [71[81[9]
Molecular Weight 518.47 g/mol [718]
Synonyms LYS-228, Ancremonam [7]

Mechanism of Action

LYS228 exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The primary
molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme
involved in the final stages of peptidoglycan synthesis and cell division (septation).[1][3][6] By
covalently acylating the active-site serine of PBP3, LYS228 blocks its transpeptidase activity.[1]
This inhibition disrupts the formation of the peptidoglycan layer, leading to the formation of
elongated, filamentous cells and eventual cell lysis.[3][5][6][10]
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Caption: Mechanism of action for LYS228.

Chemical Synthesis

A scalable, multi-kilogram manufacturing process for LYS228 has been developed.[11][12][13]
A new synthesis features key steps such as the development of novel acylation protocols, an
asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form
the critical B-lactam structure.[11][14][15] The workflow below outlines a key synthetic route.
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Caption: High-level workflow for the synthesis of LYS228.

Quantitative Data
In Vitro Antibacterial Activity

LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including
strains resistant to other p-lactams.

Table 2: In Vitro Activity (MIC) of LYS228 Against Enterobacteriaceae

Organism/Enz
No. of Isolates  MICso (pg/mL) MICoo (ug/mL) Reference(s)

yme Profile
All
Enterobacteriace 271 0.25 1 [16]
ae
ESBL-producing 37 - 1 [1][16]
KPC-producing 46 - 2 [1]
MBL-producing 33 - 4 [1][16]
Carbapenem-

. 77 - 4 [16]
Resistant

PBP3 Binding Kinetics
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The binding affinity of LYS228 to its primary target, E. coli PBP3, is comparable to that of

aztreonam.

Table 3: Kinetic Parameters for PBP3 Binding

Compound ka/Ke (s~ M) Reference(s)
LYS228 367,504 [B1[4][5][10]
Aztreonam 409,229 [31[4][5][10]

Pharmacokinetic Properties (First-in-Human Study)

A study in healthy volunteers established the initial safety and pharmacokinetic profile of
LYS228.[1][2]

Table 4: Summary of LYS228 Pharmacokinetics in Healthy Volunteers

Parameter Observation Reference(s)
Terminal Half-Life (t1/2) 1.0 - 1.6 hours [1112]
Plasma Protein Binding 8.3% - 17.5% (low) [1]

Rapid, predominantly via

Clearance _ , [1][2]
urinary excretion

No significant accumulation

Accumulation ) ) [1]
observed with multiple doses

Experimental Protocols
Synthesis of LYS228 via Intermediate 16 (Route 1)
This protocol outlines a key deprotection and precipitation step in one of the documented

synthetic routes.[17]

e Cool a solution of intermediate 16 (20.0 g, 29.2 mmol) in dichloromethane (DCM, 200.0 mL)
to 0 °C.
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Add anisole (6.4 mL, 58.4 mmol) and trifluoroacetic acid (TFA, 11.3 mL, 146.0 mmol),
followed by water (20.0 mL).

Warm the reaction mixture to 20 °C and stir for 5 hours.

Add a second portion of TFA (11.3 mL, 146.0 mmol) and continue stirring for an additional 15
hours.

Separate the aqueous phase.
Add the aqueous phase to acetone (600.0 mL) to induce precipitation of the product.

Isolate the resulting solid to yield LYS228.

Gel-Based Penicillin-Binding Protein (PBP) Assay

This method qualitatively assesses the binding of LYS228 to various PBPs.[3]

Membrane Preparation: Prepare a crude bacterial membrane fraction from a mid-log phase
culture of E. coli (e.g., strain NB27001).

Binding Reaction: Incubate the prepared membrane fraction with varying concentrations of
LYS228 or a comparator antibiotic. A fluorescently labeled penicillin (e.g., Bocillin FL) is used
as a reporter ligand.

Competition: The unlabeled antibiotic (LYS228) competes with the fluorescent penicillin for
binding to the PBPs.

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. A
reduction in the fluorescent signal for a specific PBP band in the presence of LYS228
indicates binding.

Densitometry Analysis: Quantify the binding by measuring the intensity of the PBP bands.

Stopped-Flow Fluorimetry for PBP3 Binding Kinetics
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This technique provides quantitative kinetic data on the interaction between LYS228 and
purified PBP3.[3][6]

Protein Purification: Use purified E. coli PBP3 for the assay.

Tryptophan Quenching: The binding of a 3-lactam antibiotic to the PBP3 active site causes a
change in the local environment of tryptophan residues, leading to a measurable quenching
of their intrinsic fluorescence.

Rapid Mixing: Use a stopped-flow instrument to rapidly mix the purified PBP3 solution with
the LYS228 solution.

Fluorescence Measurement: Monitor the decrease in tryptophan fluorescence over time
immediately after mixing.

Data Analysis: Fit the resulting kinetic traces to appropriate binding models to determine the
initial noncovalent interaction (Ke) and the acylation rate (kz).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and
Laboratory Standards Institute (CLSI) guidelines.[18]

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10> CFU/mL) in
cation-adjusted Mueller-Hinton broth (CAMHB).

Serial Dilutions: Prepare two-fold serial dilutions of LYS228 in a 96-well microtiter plate.

Inoculation: Inoculate each well with the bacterial suspension. Include positive (no antibiotic)
and negative (no bacteria) growth controls.

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

Reading: The MIC is defined as the lowest concentration of LYS228 that completely inhibits
visible bacterial growth.

Conclusion
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LYS228 is a promising novel monobactam antibiotic with a chemical structure optimized for
stability against a broad spectrum of B-lactamases. Its potent in vitro activity against multidrug-
resistant Enterobacteriaceae is driven by the efficient inhibition of PBP3. The development of a
scalable synthetic process and favorable pharmacokinetic data from early clinical studies
support its continued investigation as a potential new therapeutic option for serious Gram-
negative infections.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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